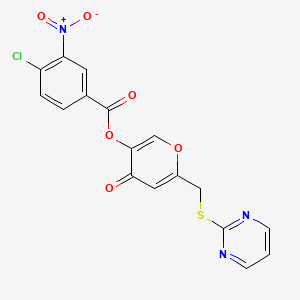
(E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H21N7O4 and its molecular weight is 447.455. The purity is usually 95%.
BenchChem offers high-quality (E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A study by Gobouri (2020) focused on the synthesis of new derivatives including (E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione. The compounds were synthesized and their structures were elucidated using spectroscopic methods such as 1H-NMR, 13C-NMR, and MS spectrometry, along with elemental analysis (Gobouri, 2020).
Functional Derivatives and Applications
- Korobko (2016) presented research on hydrazine functional derivatives widely used in medical practice for treating various conditions like depression, infection diseases, hypertension, and diabetes. It was found that among the synthesized 7-R-8-hydrazine derivatives of 1,3-dimethylxanthine, promising substances were identified. The study also explored the reaction between 7-R-8-hydrazine theophyllines and carbonyl-containing reagents, aiming to discover new biologically active substances (Korobko, 2016).
Structural Studies and Complex Formation
- Shaker (2011) explored the synthesis and study of new mixed ligand-metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione with ligands like SCN and OCN ions. The study involved characterizing the resulting products using spectroscopic techniques, elemental analyses, magnetic susceptibility, and conductivity measurements. This research suggests that these compounds coordinated with metal ions through specific atoms, hinting at their potential in various applications (Shaker, 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves the condensation of 3-nitrobenzaldehyde with hydrazine hydrate to form 2-(3-nitrobenzylidene)hydrazine. This intermediate is then reacted with 7-bromo-1,3-dimethylxanthine to form the desired product.", "Starting Materials": [ "3-nitrobenzaldehyde", "hydrazine hydrate", "7-bromo-1,3-dimethylxanthine" ], "Reaction": [ "Step 1: Condensation of 3-nitrobenzaldehyde with hydrazine hydrate to form 2-(3-nitrobenzylidene)hydrazine.", "Step 2: Reaction of 2-(3-nitrobenzylidene)hydrazine with 7-bromo-1,3-dimethylxanthine to form (E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione." ] } | |
CAS RN |
476668-40-3 |
Product Name |
(E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione |
Molecular Formula |
C22H21N7O4 |
Molecular Weight |
447.455 |
IUPAC Name |
1,3-dimethyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C22H21N7O4/c1-26-19-18(20(30)27(2)22(26)31)28(12-11-15-7-4-3-5-8-15)21(24-19)25-23-14-16-9-6-10-17(13-16)29(32)33/h3-10,13-14H,11-12H2,1-2H3,(H,24,25)/b23-14+ |
InChI Key |
TURSJGWFCOAHIR-OEAKJJBVSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])CCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2489729.png)


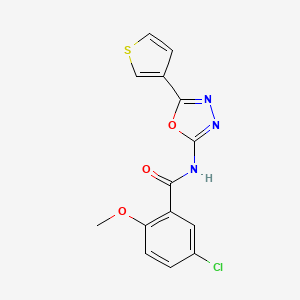
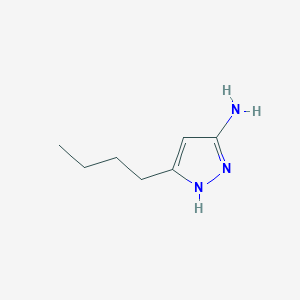
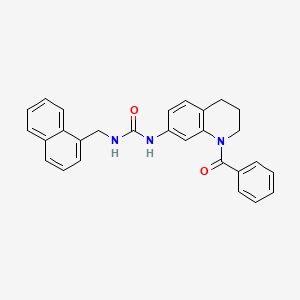

![Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride](/img/structure/B2489742.png)
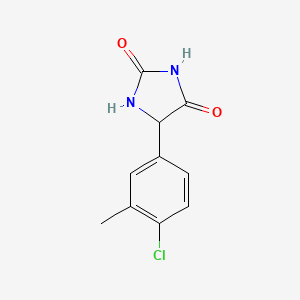

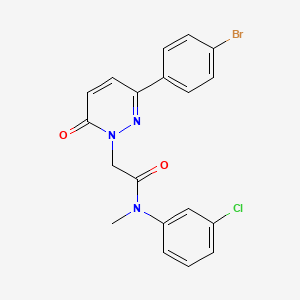
![1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2489747.png)
![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)
